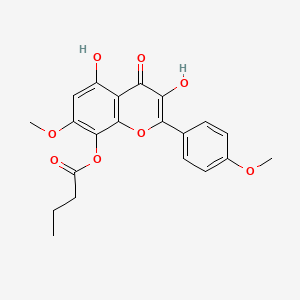

3,5-Dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-8-yl butyrate

CAS No.: 69306-85-0

Cat. No.: VC18439154

Molecular Formula: C21H20O8

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69306-85-0 |

|---|---|

| Molecular Formula | C21H20O8 |

| Molecular Weight | 400.4 g/mol |

| IUPAC Name | [3,5-dihydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl] butanoate |

| Standard InChI | InChI=1S/C21H20O8/c1-4-5-15(23)28-20-14(27-3)10-13(22)16-17(24)18(25)19(29-21(16)20)11-6-8-12(26-2)9-7-11/h6-10,22,25H,4-5H2,1-3H3 |

| Standard InChI Key | ZRKHWLRSNPTLPH-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)OC1=C(C=C(C2=C1OC(=C(C2=O)O)C3=CC=C(C=C3)OC)O)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure centers on a 4H-1-benzopyran-4-one (chromone) scaffold, substituted at positions 2, 3, 5, 7, and 8. Key features include:

-

Position 2: A 4-methoxyphenyl group, contributing to lipophilicity and π-π stacking interactions .

-

Position 3 and 5: Hydroxyl groups, enabling hydrogen bonding and antioxidant activity .

-

Position 7: A methoxy group, modulating electronic effects and metabolic stability .

-

Position 8: A butyrate ester moiety, enhancing solubility and bioavailability .

The interplay of these substituents distinguishes it from simpler flavonoids like quercetin or isorhamnetin, which lack the butyrate group and exhibit different substitution patterns .

Physicochemical Properties

-

Solubility: Moderate solubility in polar organic solvents (e.g., DMSO, ethanol) due to the butyrate ester; limited aqueous solubility .

-

Thermal Stability: Decomposes above 200°C, as inferred from analogous chromenones .

Synthesis and Manufacturing

Synthetic Routes

Synthesis typically involves multi-step functionalization of a chromone precursor:

-

Core Formation: Condensation of resorcinol derivatives with β-keto esters to construct the benzopyran nucleus .

-

Esterification: Introduction of the butyrate group at position 8 via Steglich esterification or acyl chloride reactions .

-

Protection/Deprotection: Selective protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) ethers, followed by deprotection under mild acidic conditions .

A representative pathway is outlined below:

Industrial Production

-

Scale-Up Challenges: Sensitivity of phenolic groups to oxidation necessitates inert atmospheres during manufacturing .

-

Purity Standards: Commercial suppliers report assays ≥90%, with HPLC-grade material available for research .

Biological Activities and Mechanisms

Anticancer Properties

In Jurkat leukemia cell lines, the compound demonstrated moderate cytotoxicity (IC ≈ 20 μM), with efficacy influenced by:

-

Substituent Effects: The 4-methoxyphenyl group enhances membrane permeability compared to hydroxylated analogues .

-

Butyrate Role: The ester moiety may act as a prodrug, releasing butyric acid—a known histone deacetylase (HDAC) inhibitor .

| Compound | Cytotoxicity (IC) | Key Substituents |

|---|---|---|

| Target Compound | 20 μM | 4-Methoxyphenyl, butyrate |

| Isorhamnetin | >50 μM | 3'-Methoxy, 4'-hydroxyl |

| Dimeric Chromenone | 15 μM | 8,8'-Linkage |

Comparative Analysis with Structural Analogues

Isorhamnetin (C16_{16}16H12_{12}12O7_{7}7)

-

Structural Differences: Lacks the 8-butyrate and 7-methoxy groups .

-

Bioactivity: Lower cytotoxicity but potent anti-inflammatory effects via NF-κB inhibition .

Dimeric Chromenones

-

Enhanced Potency: 8,8'-linked dimers show superior cytotoxicity (IC ≈ 15 μM) due to dual HDAC/proteasome inhibition .

-

Synthetic Complexity: Dimerization requires additional coupling steps, reducing scalability .

Industrial and Research Applications

Pharmaceutical Development

-

Lead Compound: Investigated for solid tumors and hematological malignancies .

-

Formulation Challenges: Encapsulation in lipid nanoparticles improves delivery .

Chemical Synthesis

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume